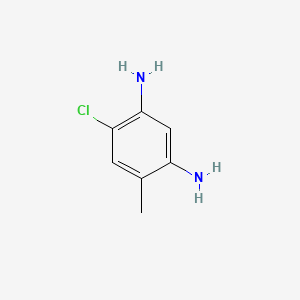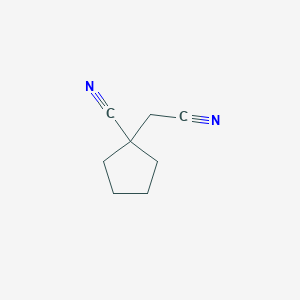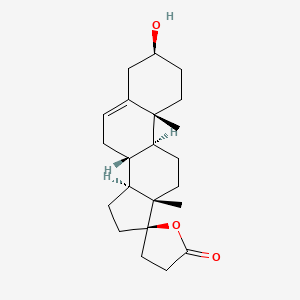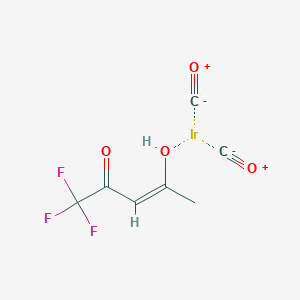![molecular formula C21H23ClN6O9 B13736609 2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate CAS No. 21429-42-5](/img/structure/B13736609.png)
2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is a complex organic compound with the molecular formula C21H23ClN6O9 and a molecular weight of 538.9 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves multiple steps. The process typically starts with the nitration of 2-chloro-4,6-dinitrophenylamine, followed by diazotization and coupling with 5-acetamido-2-methoxyaniline. The final step involves the reaction with 2-hydroxyethylamine to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are meticulously monitored to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and azo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Nitro and azo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]imino]diethyl diacetate
- 2-[ 5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-ethoxyphenylamino]ethyl acetate
Uniqueness
2-[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenylamino]ethyl acetate is unique due to its specific structural features, such as the presence of both acetamido and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
21429-42-5 |
|---|---|
Molecular Formula |
C21H23ClN6O9 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
2-[5-acetamido-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN6O9/c1-12(30)23-16-10-18(26(4-6-29)5-7-37-13(2)31)20(36-3)11-17(16)24-25-21-15(22)8-14(27(32)33)9-19(21)28(34)35/h8-11,29H,4-7H2,1-3H3,(H,23,30) |
InChI Key |
PTFFWQCVPCXSOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



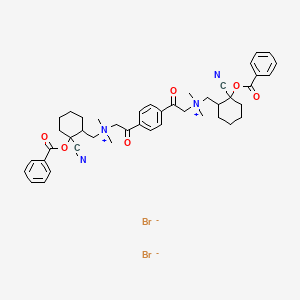
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
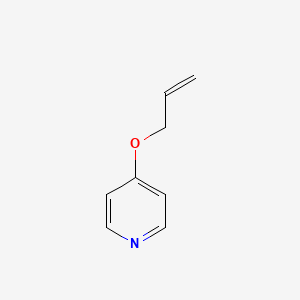
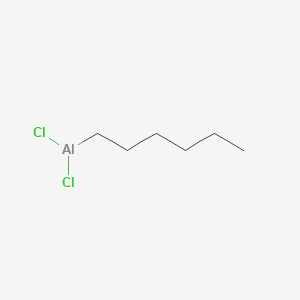
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

